molecular formula C5H9O5P B1330053 4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide CAS No. 5301-78-0

4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide

Cat. No.: B1330053
CAS No.: 5301-78-0
M. Wt: 180.1 g/mol
InChI Key: YASRHLDAFCMIPB-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide is a useful research compound. Its molecular formula is C5H9O5P and its molecular weight is 180.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide is used in various chemical synthesis processes. For instance, it is oxidized by concentrated nitric acid to form a corresponding acid, which can react with phenols and aryl amines to produce new bicyclophosphates (Li Yu-gui et al., 1988). Additionally, this compound is involved in reactions like methanolysis, which have been studied using spectroscopy to understand reaction mechanisms and product formations (J. Kim et al., 1994).

Electron Impact Fragmentation Studies

The compound has been the subject of studies investigating the fragmentation reactions under electron impact. Such studies provide insights into reaction mechanisms, including molecular ion rearrangements (H. Kenttämaa, 1983).

Synthesis and Physical Properties

Researchers have synthesized various derivatives of this compound, exploring their molecular structures and physical properties like density and thermal decomposition (Ye Ling et al., 1999). These insights are crucial for understanding the compound's potential applications in different fields.

Complex Formation in Coordination Chemistry

In coordination chemistry, this compound has been used to form complexes with metals such as rhodium. Studies have shown that it can undergo complete transligation with metal compounds, leading to interesting chemical behaviors and properties (A. T. Teleshev et al., 1998).

Biological Activity Studies

The compound has been incorporated in the synthesis of novel derivatives that exhibit herbicidal and fungicidal activities, indicating its potential utility in agricultural applications (Xijun Sheng et al., 2017).

Flame Retardancy Research

It has also been studied for its potential as a flame retardant. Some derivatives have been found to undergo intumescent decomposition, which is a desirable property for materials used in fire retardancy applications (D. W. Allen et al., 1994).

Properties

IUPAC Name

(1-oxo-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O5P/c6-1-5-2-8-11(7,9-3-5)10-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASRHLDAFCMIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COP(=O)(O1)OC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201057
Record name Pentaerythritol, cyclic phosphate (1:1) (8CI)
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Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5301-78-0
Record name 1-Oxo-4-hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane-4-methanol, 1-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentaerythritol, cyclic phosphate (1:1) (8CI)
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Record name 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-methanol, 1-oxide
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Synthesis routes and methods I

Procedure details

A process for the production of pentaerythritol phosphate alcohol (PEPA) comprising reacting in the liquid phase phosphorus oxychloride (POCl3) with pentaerythritol (PE) at a reaction temperature of at least about 100° C. in the presence of a solvent which is an alkane substituted with at least one halogen atom and having an atmospheric boiling point of about 40 to about 150° C., the reaction pressure being sufficiently high to maintain the solvent in the liquid phase, the reaction resulting in the production of PEPA and HCl by-product.
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alkane
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Synthesis routes and methods II

Procedure details

A process for the production of pentaerythritol phosphate alcohol (PEPA) comprising reacting in the liquid phase phosphorus oxychloride (POCl3) with pentaerythritol (PE) at a molar ratio of no more than about 1.20 mole of POCl3 per mole of PE and at a reaction temperature of at least about 100° C. in the presence of a solvent which is an alkane substituted with at least one halogen atom and having an atmospheric boiling point of 40 to about 150° C., the reaction pressure being sufficiently high to maintain the solvent in the liquid phase, the reaction resulting in the production of PEPA and HCl by-product.
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alkane
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Synthesis routes and methods III

Procedure details

In a 250 mL four-necked reaction flask fitted with a mechanical stirrer, pot thermometer, addition funnel, and condenser with gas outlet were placed 42.5 g (0.313 mole) of pentaerythritol and 150 mL of PHOSFLEX 41P brand of isopropylated triphenyl phosphate under nitrogen. The mixture was stirred and heated at 95° C. as 49.2 g (0.321 mole) of phosphorus oxychloride was added dropwise over five hours. The resulting white slurry was heated to 100° C. with a nitrogen gas sparge for eight hours to remove HCl. The mixture was cooled to 50° C. and filtered. The solid was washed three times with 40 mL of hexane and dried at 100° C./2 mm Hg for sixteen hours to give 42.3 g (71.2% yield) of crude pentaerythritol phosphate alcohol (2,6,7-trioxa- 1-phosphabicyclo [2.2.2]octane-4-methanol-1-oxide). The product had a 31P NMR resonance at -6.0 ppm in d6 -DMSO.
Quantity
42.5 g
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Name
isopropylated triphenyl phosphate
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49.2 g
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PHOSFLEX 41P
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150 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
Reactant of Route 2
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
Reactant of Route 3
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
Reactant of Route 4
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
Reactant of Route 5
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
Reactant of Route 6
4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
Customer
Q & A

Q1: What makes pentaerythritol phosphate alcohol suitable for use as a flame retardant in polyolefins?

A: PEPA itself serves as a building block for more complex flame-retardant compounds. Research has shown that derivatives like bis-PEPA carbonate (BPC) and bis-PEPA PEPA-phosphonate (BP3) can be synthesized from PEPA and successfully incorporated into polypropylene to achieve UL 94 V-0 flame retardant standards [].

Q2: Are there challenges in synthesizing PEPA derivatives for flame retardant applications?

A: Yes, the synthesis of PEPA derivatives, such as BPC and BP3, can be complicated due to steric hindrance around the PEPA molecule []. Careful selection of solvents and optimization of reaction conditions are crucial for successful synthesis.

Q3: Besides its use in flame retardants, has PEPA been investigated for other applications?

A: Yes, research has explored the potential toxicity and metabolic effects of PEPA alongside other emerging organophosphate flame retardants (eOPFRs) []. This study employed a GC/MS-based metabolomic approach to assess the impact of PEPA exposure on A549 cells.

Q4: What did the metabolomic study reveal about the potential toxicity of PEPA?

A: Interestingly, the study indicated that at high concentrations (1 mM), PEPA showed relatively low cytotoxicity compared to other eOPFRs tested. At lower concentrations (10 μM), PEPA's metabolic interference primarily affected oxidative stress, amino acid metabolism, and energy metabolism in A549 cells [].

Q5: Have any studies explored alternative methods for synthesizing PEPA derivatives?

A: Yes, one study investigated the oxidation of PEPA under potassium permanganate with acid and ultrasound to produce 1-Oxo-4-carboxyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane []. This research delved into optimizing the reaction conditions, including the molar ratio of reactants, reaction time, and pH, to maximize yield.

Q6: What are the broader implications of understanding PEPA's metabolic effects and potential toxicity?

A: Gaining insights into the metabolic pathways affected by PEPA is crucial for assessing its potential human health risks. This knowledge enables researchers to compare its toxicity profile with other eOPFRs and paves the way for designing safer alternatives [].

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